molecular formula C10H13NO2S B8711030 1-Nitro-3-[(propan-2-ylsulfanyl)methyl]benzene

1-Nitro-3-[(propan-2-ylsulfanyl)methyl]benzene

Cat. No. B8711030
M. Wt: 211.28 g/mol
InChI Key: TUFYBXPGADESPJ-UHFFFAOYSA-N
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Patent
US09108926B2

Procedure details

A solution of sodium methoxide (15.5 mL, 25 wt % in methanol) was diluted with methanol (85 mL) and treated with 2-propanethiol (6.3 mL) at room temperature for 60 minutes, cooled to −15° C., treated with 3-nitrobenzylchloride (10 g) in 3 portions, kept for 2 hours at −15° C., then the temperature was increased to room temperature. The reaction mixture was concentrated in vacuo, treated with diethyl ether (300 mL), washed with water (2×100 mL) and brine (100 mL), dried with sodium sulfate and evaporated to dryness. The title compound (12.3 g) was thus obtained and used without further purification.
Name
sodium methoxide
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[CH3:4][CH:5]([SH:7])[CH3:6].[N+:8]([C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][CH:18]=1)[CH2:14]Cl)([O-:10])=[O:9]>CO>[N+:8]([C:11]1[CH:18]=[CH:17][CH:16]=[C:13]([CH2:14][S:7][CH:5]([CH3:6])[CH3:4])[CH:12]=1)([O-:10])=[O:9] |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
15.5 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
85 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
6.3 mL
Type
reactant
Smiles
CC(C)S
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(CCl)C=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature was increased to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
treated with diethyl ether (300 mL)
WASH
Type
WASH
Details
washed with water (2×100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC(=CC=C1)CSC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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